1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid
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Overview
Description
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid is a compound that combines a piperidine ring with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid typically involves the reaction of 9-methylpurine with piperidine-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, palladium and rhodium hydrogenation have been used in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The piperidine ring and purine derivative can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A related compound with a similar piperidine ring structure.
9-methylpurine: A purine derivative that shares structural similarities with the compound.
Uniqueness
1-(9-methylpurin-6-yl)piperidine-4-carboxylic Acid is unique due to the combination of the piperidine ring and purine derivative, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets compared to its individual components .
Properties
IUPAC Name |
1-(9-methylpurin-6-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-7-15-9-10(16)13-6-14-11(9)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDETMDSMENCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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